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Compound of Interest

Compound Name: GDC-0134

Cat. No.: B10823787 Get Quote

This guide provides a detailed comparison of two investigational kinase inhibitors, GDC-0134
and URMC-099, which have been evaluated in preclinical models of neurodegeneration. The

information is intended for researchers, scientists, and drug development professionals

interested in the therapeutic potential of these compounds.

Overview
GDC-0134 is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK, MAP3K12)

that was developed for the potential treatment of amyotrophic lateral sclerosis (ALS).[1][2]

URMC-099 is a broad-spectrum inhibitor of Mixed Lineage Kinases (MLKs), with prominent

activity against MLK3, and has been investigated in models of Alzheimer's disease, HIV-1-

associated neurocognitive disorders (HAND), and multiple sclerosis.[3][4][5] While both

compounds target kinases within the mitogen-activated protein kinase (MAPK) signaling

cascade, they exhibit distinct selectivity profiles and have been studied in different disease

contexts.

Mechanism of Action and Signaling Pathways
GDC-0134: As a selective DLK inhibitor, GDC-0134 targets a key regulator of the c-Jun N-

terminal kinase (JNK) pathway involved in neuronal stress responses, axonal degeneration,

and apoptosis.[1] DLK activation is implicated in the pathogenesis of neurodegenerative

diseases like ALS.[1][6] By inhibiting DLK, GDC-0134 aims to directly protect neurons from

degeneration.[1]
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URMC-099: This compound has a broader kinase inhibition profile, primarily targeting MLK3,

but also affecting other MLKs (MLK1, MLK2), DLK, and Leucine-Rich Repeat Kinase 2

(LRRK2).[3] The mechanism of URMC-099 is multifaceted, involving both direct

neuroprotective effects and potent anti-inflammatory actions.[4][5] It modulates the activation of

microglia, the resident immune cells of the central nervous system, and reduces the production

of pro-inflammatory cytokines.[5]

Below are diagrams illustrating the targeted signaling pathways for each compound.
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GDC-0134 targets the DLK-JNK signaling pathway.
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URMC-099 has dual action on neuroinflammation and neuronal stress.

Comparative Performance Data
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The following tables summarize the available quantitative data for GDC-0134 and URMC-099

from preclinical studies.

Table 1: Kinase Inhibition Profile
Kinase Target GDC-0134 IC50 (nM) URMC-099 IC50 (nM)

MLK Family

MLK1 Data not available 19[3]

MLK2 Data not available 42[3]

MLK3 Data not available 14[3]

DLK
Potent inhibitor (specific IC50

not publicly available)[1][2]
150[3]

Other Kinases

LRRK2 Data not available 11[3]

Abl-1 Data not available 6.8[3]

FLT3 Data not available 4[3]

IKKβ Data not available 257[3]

ROCK2 Data not available 111[3]

Note: Specific IC50 values for GDC-0134 against a kinase panel are not publicly available. The

compound is described as a potent and selective DLK inhibitor.

Table 2: In Vivo Efficacy in Neurodegeneration Models
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Model Compound
Dose and
Administration

Key Findings Reference

ALS Model

SOD1G93A Mice GDC-0134
Data not publicly

available

Protected motor

neurons and

extended

survival

(quantitative data

not available).

[6]

Alzheimer's

Disease Model

APP/PS1 Mice URMC-099
10 mg/kg, i.p.

daily for 3 weeks

- Reduced Aβ

load in the cortex

(by 64.1-66.2%)

and

hippocampus (by

51.6-52.8%).-

Restored

synaptic integrity

and hippocampal

neurogenesis.

[7][8]

Perioperative

Neurocognitive

Disorders (PND)

Model

Tibia Fracture

Surgery in Mice
URMC-099

10 mg/kg, i.p. (3

doses prior to

surgery)

- Prevented

surgery-induced

microgliosis.-

Prevented

memory decline

in behavioral

tasks.

[9]

HIV-1-Associated

Neurocognitive
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Disorders

(HAND) Model

HIV-1 Tat-

injected Mice
URMC-099

10 mg/kg, i.p.

every 12 hours

- Reduced

production of

inflammatory

cytokines.-

Protected

neuronal

architecture.

[10]

Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of

findings.

GDC-0134 in SOD1G93A Mouse Model of ALS
While specific details of the GDC-0134 preclinical studies in the SOD1G93A mouse model are

not extensively published, a general protocol for such studies typically involves:

Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation,

which develop an ALS-like phenotype.

Drug Administration: GDC-0134 would be administered orally, as it is described as an orally

available compound.[1] The dosing regimen (dose, frequency, duration) would be determined

by pharmacokinetic and tolerability studies.

Outcome Measures:

Motor Function: Assessed using tests like rotarod performance, grip strength, and hindlimb

splay.

Disease Progression: Monitored by observing the onset of symptoms and survival

duration.

Histopathology: Post-mortem analysis of spinal cord and brain tissue to quantify motor

neuron loss and other pathological hallmarks of ALS.
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Biomarkers: Measurement of markers of neurodegeneration and target engagement (e.g.,

phosphorylation of JNK pathway components) in tissue samples.

A generalized experimental workflow for preclinical evaluation in an ALS mouse model is

depicted below.

SOD1G93A Mice
(n per group)

Treatment Initiation
(e.g., pre-symptomatic)

Daily Oral Gavage
GDC-0134 or Vehicle

Weekly Monitoring
- Body Weight

- Motor Function Tests

Endpoint
(e.g., humane endpoint,
defined disease stage)

Post-mortem Analysis
- Spinal Cord Histology

- Biomarker Analysis

Click to download full resolution via product page

Generalized workflow for GDC-0134 testing in an ALS mouse model.

URMC-099 in APP/PS1 Mouse Model of Alzheimer's
Disease
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The study by Kiyota et al. (2018) provides a detailed protocol for the evaluation of URMC-099

in a mouse model of Alzheimer's disease.[7]

Animal Model: Four-month-old APP/PS1 double-transgenic mice, which develop amyloid-

beta (Aβ) plaques.

Drug Administration: URMC-099 was administered via intraperitoneal (i.p.) injection at a

dose of 10 mg/kg daily for 3 weeks.[7]

Biochemical Analysis:

Western Blotting: Brain tissue lysates were used to measure the levels of phosphorylated

and total MKK3, MKK4, p38, and JNK to assess the inhibition of the MAPK signaling

pathway.

ELISA: Levels of Aβ40 and Aβ42 were quantified in brain homogenates.

Immunohistochemistry:

Brain sections were stained with antibodies against Aβ to visualize and quantify the Aβ

plaque burden in the cortex and hippocampus.

Markers for microglia (e.g., Iba1), synaptic integrity (e.g., synaptophysin), and

neurogenesis (e.g., doublecortin) were also assessed.

The experimental workflow for this study is outlined below.
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4-month-old APP/PS1 Mice
(n=5 per group)
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- Vehicle Control
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Experimental workflow for URMC-099 in an Alzheimer's mouse model.

Clinical Development and Future Perspectives
GDC-0134: A Phase 1 clinical trial in ALS patients was conducted to evaluate the safety,

tolerability, and pharmacokinetics of GDC-0134.[1][11] While the drug was generally well-

tolerated in the initial stages, the study was discontinued due to an observed increase in

plasma neurofilament light chain (NFL) levels, a biomarker of neurodegeneration, in treated

patients.[11][12] This raised concerns about the long-term safety and the on-target effects of

DLK inhibition in this patient population.[12]

URMC-099: This compound remains in the preclinical stage of development. The promising

results in various animal models of neurodegenerative diseases, particularly its dual

neuroprotective and anti-inflammatory properties, make it an interesting candidate for further

investigation. The developers are reportedly preparing an Investigational New Drug (IND)

application to enable future clinical trials.
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GDC-0134 and URMC-099 represent two distinct approaches to targeting kinase signaling in

neurodegenerative diseases. GDC-0134 is a selective inhibitor of DLK, a direct mediator of

neuronal apoptosis, but its clinical development has been halted due to safety concerns. In

contrast, URMC-099 is a broad-spectrum MLK inhibitor with a wider range of effects, including

potent modulation of neuroinflammation. The preclinical data for URMC-099 in models of

Alzheimer's disease and other neuroinflammatory conditions are encouraging. Future research

will need to further elucidate the therapeutic potential and safety profile of URMC-099 in human

studies. The divergent paths of these two molecules underscore the complexities of translating

kinase inhibition into safe and effective therapies for neurodegenerative diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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